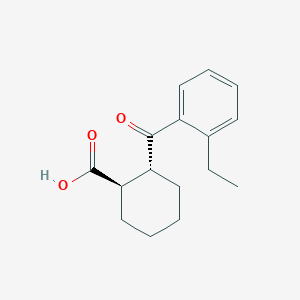

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Background and Significance

Trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid belongs to the important class of cyclohexane carboxylic acid derivatives that have garnered substantial attention in organic chemistry research. Cyclohexanecarboxylic acid itself serves as the fundamental parent compound, representing the carboxylic acid derivative of cyclohexane and appearing as a colorless oil that crystallizes near room temperature. The systematic study of carboxylic acid derivatives has revealed their crucial role as versatile intermediates in organic synthesis, with their properties substantially altered compared to simple alcohols, phenols, ethers, amines and halides when functional groups are attached to an acyl group.

The structural complexity of this compound arises from the combination of multiple functional groups within a single molecular framework. The compound features a cyclohexane ring system that provides conformational flexibility, while the carboxylic acid group contributes to hydrogen bonding capabilities and acidic properties. The 2-ethylbenzoyl substituent introduces aromatic character and steric considerations that significantly influence the molecule's three-dimensional structure and reactivity patterns. Research has demonstrated that such substituted cyclohexane carboxylic acids exhibit unique physical and chemical properties, with boiling points typically higher than hydrocarbons of comparable molecular weight due to hydrogen bonding interactions.

The significance of this compound extends beyond its structural characteristics to encompass its potential applications in pharmaceutical research and materials science. Carboxylic acid derivatives have been recognized for their ability to undergo various chemical transformations, including nucleophilic acyl substitution reactions, which make them valuable synthetic intermediates. The presence of the ethyl-substituted benzoyl group adds another dimension of reactivity, potentially enabling Friedel-Crafts type transformations and other aromatic substitution reactions.

Table 1: Comparative Analysis of Cyclohexane Carboxylic Acid Derivatives

Historical Context of Cyclohexane Carboxylic Acid Derivatives

The historical development of cyclohexane carboxylic acid derivatives traces back to fundamental advances in hydrogenation chemistry and aromatic compound transformations. The preparation of cyclohexanecarboxylic acid through hydrogenation of benzoic acid represents a milestone achievement in the field, demonstrating the practical conversion of aromatic carboxylic acids to their saturated counterparts. This transformation, accomplished using catalysts comprising metals such as palladium, rhodium, ruthenium, platinum, iridium, nickel, and cobalt, established the foundation for synthesizing diverse cyclohexane carboxylic acid derivatives.

Industrial processes for cyclohexanecarboxylic acid production were developed in the mid-20th century, with patents describing methods for hydrogenating benzoic acid under controlled temperature and pressure conditions. The process typically involves bringing vaporous benzoic acid together with hydrogen at temperatures between the melting and boiling points of benzoic acid, utilizing metal catalysts to achieve high conversion rates with minimal by-product formation. These early developments provided the synthetic infrastructure necessary for producing more complex derivatives like this compound.

The evolution of Friedel-Crafts chemistry has played a crucial role in the development of benzoyl-substituted cyclohexane derivatives. Friedel-Crafts acylation reactions, which involve the substitution of acyl groups into aromatic rings using strong Lewis acid catalysts such as aluminum chloride, have enabled the synthesis of ketone-containing compounds that serve as precursors to the target molecules. The acylation process proceeds through generation of an acylium center, with the reaction completed by deprotonation to regenerate the catalyst, though stoichiometric amounts of Lewis acid are typically required due to complex formation with the ketone product.

Recent advances in carbon-hydrogen functionalization chemistry have revolutionized the field of cyclohexane carboxylic acid derivatives. Research has demonstrated the feasibility of transannular carbon-hydrogen functionalization of cycloalkane carboxylic acids, enabling direct installation of aryl groups at specific positions on the cyclohexane ring. These methodologies have proven effective for various ring sizes, including cyclohexane systems, with excellent regioselectivity observed even in substrates containing multiple potential reaction sites.

Table 2: Historical Milestones in Cyclohexane Carboxylic Acid Chemistry

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural characterization to advanced synthetic applications. Primary research goals include elucidating the compound's detailed structural features, understanding its reactivity patterns, and exploring its potential as a synthetic intermediate for more complex molecular architectures. The scope of investigation extends to comparative studies with related cyclohexane carboxylic acid derivatives to establish structure-activity relationships and identify optimal synthetic pathways.

Contemporary research efforts focus on developing efficient synthetic methodologies for preparing this compound and its analogs. These investigations typically involve optimization of reaction conditions, catalyst selection, and purification procedures to maximize yield and purity while minimizing environmental impact. The exploration of alternative synthetic routes, including those based on transannular carbon-hydrogen functionalization, represents a significant research frontier that could provide more direct and efficient access to these compounds.

The characterization of physical and chemical properties constitutes another major research objective. Detailed studies of melting points, boiling points, solubility patterns, and spectroscopic properties provide essential data for understanding the compound's behavior under various conditions. Comparative analysis with structurally related compounds helps establish trends and predictive models for designing new derivatives with desired properties.

Research scope also encompasses the investigation of chemical reactivity and transformation chemistry. Studies of oxidation, reduction, substitution, and cyclization reactions provide insights into the compound's synthetic utility and potential applications. The exploration of stereoselective transformations, particularly those that maintain or alter the trans configuration, represents an important area of investigation for developing enantioselective synthetic methods.

Table 3: Current Research Priorities and Methodologies

| Research Area | Specific Objectives | Methodological Approaches | Expected Outcomes |

|---|---|---|---|

| Structural Characterization | Complete spectroscopic analysis | Nuclear magnetic resonance, mass spectrometry, X-ray crystallography | Definitive structural confirmation |

| Synthetic Methodology | Efficient preparation routes | Transannular functionalization, Friedel-Crafts chemistry | Improved synthetic accessibility |

| Reactivity Studies | Comprehensive reaction mapping | Systematic functional group transformations | Expanded synthetic utility |

| Comparative Analysis | Structure-activity relationships | Series synthesis and evaluation | Predictive design principles |

Properties

IUPAC Name |

(1R,2R)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQNSPGNBIDLO-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641361 | |

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-76-2 | |

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

- The initial step involves Friedel-Crafts acylation of cyclohexane or cyclohexanecarboxylic acid derivatives with 2-ethylbenzoyl chloride.

- A Lewis acid catalyst such as aluminum chloride is used to facilitate the acylation.

- The reaction is typically conducted under reflux in an inert solvent like dichloromethane or carbon disulfide.

- This step yields the intermediate 2-(2-ethylbenzoyl)cyclohexane.

Introduction of Carboxylic Acid Group

- The intermediate undergoes oxidation to introduce the carboxylic acid functionality.

- Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

- The oxidation conditions are carefully controlled to avoid over-oxidation or degradation of the aromatic ring.

Hydrogenation and Stereochemical Control

- For related cyclohexane carboxylic acid compounds, hydrogenation of unsaturated precursors (e.g., cyclohex-4-ene-1,2-dicarboxylic acid) is performed using Raney nickel catalyst in methanol under hydrogen pressure.

- This step reduces double bonds and sets the cyclohexane ring in the desired conformation.

- Resolution of racemic mixtures is achieved by forming diastereomeric salts with chiral amines such as R-1-phenylethylamine.

- The salt is then broken under basic conditions to isolate the trans-(1R,2R) isomer with purity above 99% by HPLC.

- The resolving agent can be recovered and reused, enhancing commercial viability.

Industrial Optimization

- Industrial processes optimize reaction parameters such as temperature, pressure, solvent choice, and catalyst loading.

- Continuous flow reactors and automated systems improve yield and purity.

- Use of tertiary cyclic amide solvents in hydrogenation steps has been reported to enhance efficiency and reduce solvent separation steps.

| Step | Reaction/Process | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Ethylbenzoyl chloride, AlCl3 | Reflux, inert solvent | 2-(2-Ethylbenzoyl)cyclohexane intermediate |

| 2 | Oxidation | KMnO4 or CrO3 | Controlled temperature | Introduction of carboxylic acid group |

| 3 | Hydrogenation | Raney Nickel, H2, Methanol | Elevated pressure and temp | Saturated cyclohexane ring, racemic mixture |

| 4 | Resolution | R-1-Phenylethylamine | Ethanol solvent | Diastereomeric salt formation |

| 5 | Salt Breaking and Purification | NaOH, HCl, solvents (chloroform, ethyl acetate, cyclohexane) | Basic and acidic conditions, extraction | Isolation of trans isomer with >99% purity |

- The resolution step is critical for obtaining the trans isomer with high stereochemical purity.

- Recovery and reuse of the resolving agent R-1-phenylethylamine significantly reduce production costs.

- Hydrogenation under controlled conditions ensures selective reduction without affecting sensitive functional groups.

- Industrial methods emphasize solvent and catalyst recycling, continuous processing, and minimizing waste.

- The process described for cyclohexane-1,2-dicarboxylic acid derivatives is adaptable for the preparation of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid by modifying the acylation and oxidation steps accordingly.

The preparation of this compound involves a combination of Friedel-Crafts acylation, oxidation, hydrogenation, and chiral resolution steps. Advances in catalyst recovery, solvent use, and continuous processing have made the synthesis more commercially viable and scalable. The detailed methodologies and process optimizations from related compounds provide a robust framework for the efficient preparation of this compound with high purity and stereochemical control.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in studies of chiral compounds and enantiomeric separation.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored for its potential use in drug design and development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cis-Isomer: cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid

- Structure : The cis-isomer (CAS: 733742-64-8) shares the same molecular formula (C₁₆H₂₀O₃ ) and substituents but differs in stereochemistry at the cyclohexane ring .

- Key Differences: Stereochemical Effects: The cis configuration may alter crystal packing, solubility, and biological activity. For example, in related cyclohexane amino acids, trans isomers exhibit lower melting points than cis isomers (e.g., trans-2-amino-1-cyclohexanecarboxylic acid: mp 274–278°C vs. cis: >300°C) . Reactivity: Steric hindrance in the cis configuration could influence reaction kinetics in synthetic pathways.

Substituent Variations on the Benzoyl Group

trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

- Structure : Features a 2,3-dimethylbenzoyl group (CAS: 1315366-98-3; molecular formula: C₁₆H₂₀O₃ ) .

- Lipophilicity: LogP values are likely higher than the ethyl variant due to increased alkyl substitution.

trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic Acid

- Structure : Contains a 2-methylthio substituent (CAS: 1134611-70-3; C₁₅H₁₈O₃S , MW: 278.37 g/mol) .

- Comparison :

- Electronic Effects : The thioether group (−S−) is less electron-withdrawing than an ethyl group, altering electronic density on the benzoyl ring.

- Biological Relevance : Sulfur-containing analogs may exhibit improved metabolic stability in drug design.

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic Acid

- Structure : Substituted with a meta-methoxy group (CAS: 97405-37-3; C₁₅H₁₈O₄ , MW: 262.30 g/mol) .

- Comparison :

- Electronic Effects : The methoxy group (−OCH₃) is electron-donating, increasing resonance stabilization of the benzoyl ring.

- Solubility : Enhanced polarity compared to ethyl or methyl analogs may improve aqueous solubility.

Carboxylic Acid Derivatives

trans-2-Carbomethoxycyclohexane-1-carboxylic Acid

- Structure : Replaces the benzoyl group with a carbomethoxy (methyl ester) substituent (CAS: 2484-60-8; C₉H₁₄O₄ , MW: 186.21 g/mol) .

- Comparison :

- Acidity : The ester group reduces carboxylic acid acidity compared to benzoyl derivatives.

- Synthetic Utility : The methyl ester serves as a protecting group in multi-step syntheses.

Research Implications

- Synthetic Chemistry : Substituent choice (e.g., ethyl vs. methylthio) impacts reaction efficiency in hydrogenation or coupling reactions, as seen in supercritical CO₂-mediated processes .

- Pharmaceutical Design : Ethyl and methylthio groups may enhance blood-brain barrier penetration, while methoxy groups improve solubility for parenteral formulations.

- Materials Science : Stereochemistry (cis vs. trans) influences thermal stability and crystallinity in polymer precursors.

Biological Activity

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C16H20O3. It belongs to a class of compounds known for their diverse biological activities, including potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.

Structure and Composition

- Molecular Formula : C16H20O3

- CAS Number : 733742-76-2

- Linear Formula : this compound

The compound features a cyclohexane ring substituted with a 2-ethylbenzoyl group and a carboxylic acid functional group, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the acylation of cyclohexane derivatives, followed by carboxylation reactions. These methods are crucial for producing compounds with specific biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

(Table adapted from various studies on antimicrobial efficacy)

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures, indicating its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent in infectious diseases. -

Case Study on Anti-inflammatory Effects :

Another investigation assessed the impact of the compound on inflammatory markers in a murine model. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a promising role in managing inflammatory disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the ethylbenzoyl group to the cyclohexane-carboxylic acid framework?

- Methodology : Utilize coupling reactions with carbodiimide-based activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid moiety. This facilitates nucleophilic acyl substitution with 2-ethylbenzoyl derivatives under mild conditions (e.g., room temperature, DCM/DMF solvent systems) .

- Validation : Monitor reaction progress via TLC or LC-MS to confirm ester/amide bond formation.

Q. How can the structural integrity of trans-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid be confirmed?

- Methodology : Combine spectroscopic techniques:

- FT-IR : Identify characteristic peaks for the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) .

- LC-MS : Confirm molecular weight alignment with theoretical values .

- NMR : Use ¹H/¹³C NMR to resolve stereochemistry and substituent positions (e.g., cyclohexane chair conformation) .

Q. What chromatographic methods are effective for separating cis/trans isomers of cyclohexane-carboxylic acid derivatives?

- Methodology : Employ reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid). Adjust mobile phase polarity to exploit differences in isomer hydrophobicity .

- Alternative : Chiral resolution using R-(+)-α-methylbenzylamine for diastereomeric salt formation, followed by crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.